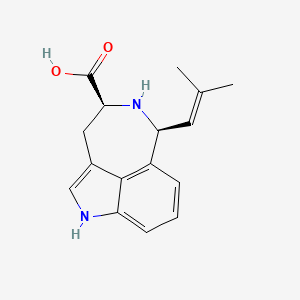

(-)-cis-Clavicipitic acid

Description

Classification within Indole (B1671886) Alkaloids and Ergot Alkaloid Family

(-)-cis-Clavicipitic acid is classified as an indole alkaloid, a large and diverse group of naturally occurring compounds characterized by the presence of an indole ring system. wikipedia.org Specifically, it belongs to the ergot alkaloid family, a prominent class of fungal metabolites produced by various members of the Clavicipitaceae family. nih.govresearchgate.net Ergot alkaloids are all derived from the amino acid L-tryptophan. mdma.ch Within the broader ergot alkaloid classification, clavicipitic acid is considered a "rearranged" clavine alkaloid and is often described as a derailment product of the main ergoline (B1233604) biosynthetic pathway. lookchem.compitt.eduacs.org This means its formation represents a diversion from the typical sequence of reactions that lead to the more complex tetracyclic ergot alkaloids. acs.orgresearchgate.net

Natural Occurrence and Origin in Fungal Species

This compound, along with its trans-diastereomer, is naturally produced by several species of fungi. It was first isolated from Claviceps strain SD-58 and has also been found in Claviceps fusiformis. nih.govpitt.eduacs.org The proportion of the cis and trans isomers can vary depending on the specific fungal strain from which it is isolated. acs.org These fungi are often found as parasites or symbionts on various plants. acs.org The biosynthesis of clavicipitic acid begins with the isoprenylation of tryptophan, a key step that sets it on a path divergent from the production of other major ergot alkaloids like elymoclavine (B1202758). acs.orgresearchgate.net

Historical Evolution of Structural Elucidation and Stereochemical Assignment

The initial isolation of clavicipitic acid was reported by Robbers and Floss in 1968. tdl.org The compound was identified as a 4-substituted indolic amino acid from submerged cultures of a Claviceps strain. karger.com Subsequent studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were crucial in determining its fundamental structure as 3,4,5,6-tetrahydro-6-(2-methylprop-1-enyl)-1H-azepino[5,4,3-cd]indole-4-carboxylic acid. rsc.org

The definitive three-dimensional structure and absolute stereochemistry were established through single-crystal X-ray analysis. acs.orgresearchgate.net This analysis confirmed the presence of the unique azepinoindole core with two stereocenters. pitt.edu Interestingly, a significant development in the history of clavicipitic acid came in 2010 when Jia and colleagues demonstrated that the relative configurations of the cis and trans isomers had been previously misassigned in the literature and that the assignments should be reversed. nih.gov

Overview of the Azepinoindole Ring System

The core structural feature of this compound is the azepinoindole skeleton. researchgate.net This tricyclic system consists of an indole ring fused to a seven-membered azepine ring. researchgate.netontosight.ai Specifically, clavicipitic acid contains an azepino[5,4,3-cd]indole framework. researchgate.net This structural motif is of significant interest to synthetic chemists due to its presence in various biologically active natural products. researchgate.netbohrium.com The azepinoindole system is a key precursor in the biosynthesis of more complex alkaloids, such as the communesins. acs.orgnih.gov The development of synthetic methods to construct this ring system is an active area of research, with various strategies employing techniques like intramolecular cyclizations and transition-metal-catalyzed reactions. rsc.orgacs.org

Structure

3D Structure

Properties

CAS No. |

72690-85-8 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

(9S,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)/t13-,14-/m0/s1 |

InChI Key |

VZMAHZAQMKNJIG-KBPBESRZSA-N |

SMILES |

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |

Isomeric SMILES |

CC(=C[C@H]1C2=C3C(=CNC3=CC=C2)C[C@H](N1)C(=O)O)C |

Canonical SMILES |

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |

Other CAS No. |

84986-04-9 |

Synonyms |

cis-clavicipitic acid clavicipitic acid |

Origin of Product |

United States |

Advanced Structural Investigations of Cis Clavicipitic Acid

Inherent Stereochemical Features: The cis-Diastereomer

(-)-cis-Clavicipitic acid is a diastereomer of clavicipitic acid, characterized by a specific spatial arrangement at its stereocenters. The core of the molecule is an azepino[5,4,3-cd]indole skeleton, a unique fusion of a seven-membered azepine ring to an indole (B1671886) system. The "cis" designation refers to the relative configuration of the substituents on the azepine ring. This compound is one of two diastereoisomeric forms, the other being the "trans" isomer. acs.org The formation of this complex structure represents a diversion in the typical biosynthetic pathway of ergot alkaloids. acs.org

The molecule possesses two stereocenters, leading to the possibility of different diastereomers. The inherent strain and conformational flexibility of the seven-membered ring contribute to the complexity of its stereochemistry.

Methodological Advances in Stereochemical Confirmation

The definitive assignment of the stereochemistry of this compound has been a journey of evolving analytical prowess. Initial assignments were later found to be incorrect, prompting a re-evaluation using more sophisticated techniques that have become the gold standard in structural organic chemistry.

Application of Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the relative stereochemistry of this compound. Techniques such as 2D-NMR have been instrumental in confirming the revised configurational assignment. researchgate.net These advanced NMR studies allow for the determination of through-bond and through-space correlations between protons and carbons in the molecule, providing a detailed map of its connectivity and spatial arrangement.

For instance, Nuclear Overhauser Effect (NOE) experiments, a cornerstone of 2D-NMR, can reveal the proximity of different protons within the molecule. The observation of specific NOE correlations in the NMR spectrum of synthetic (±)-cis-clavicipitic acid has been compared with literature data to confirm the cis relationship of the key substituents. amazonaws.com The chemical shifts and coupling constants observed in both ¹H NMR and ¹³C NMR spectra provide further evidence for the assigned stereochemistry. acs.orgamazonaws.com

Table 1: Representative ¹H NMR Data for (±)-cis-Clavicipitic Acid Methyl Ester This table is interactive and represents a summary of data reported in scientific literature. Specific values may vary based on experimental conditions.

| Proton | Chemical Shift (ppm) |

|---|---|

| H-3 | ~4.0-4.2 |

| H-4 | ~3.5-3.7 |

| H-6 | ~5.2-5.4 |

| H-12 | ~1.7 |

| H-13 | ~1.6 |

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR provides powerful evidence for relative stereochemistry, single-crystal X-ray analysis is the definitive method for determining the absolute configuration of a chiral molecule. The major isomer of clavicipitic acid was initially characterized by single-crystal X-ray analysis, which provided the foundational structural information. acs.orgacs.org

Later, in the course of total synthesis efforts, X-ray diffraction analysis of key intermediates and derivatives played a crucial role in the unambiguous revision of the stereochemical assignments for both cis and trans isomers. researchgate.net This technique provides a precise three-dimensional map of the atoms in a crystalline solid, leaving no ambiguity about their spatial relationships. The structure of related compounds has also been confirmed by X-ray crystallography, further solidifying the understanding of this class of alkaloids. rsc.org

Historical Revisions and Clarifications in Stereochemical Designation

The history of clavicipitic acid's stereochemistry is a compelling example of the self-correcting nature of science. For a period, the configurations of the cis and trans diastereomers were misassigned in the scientific literature. researchgate.net These initial assignments were often based on comparisons of NMR data with previously reported, and as it turned out, incorrect structures. researchgate.net

This revision underscores the importance of rigorous, multi-faceted analytical approaches in structural elucidation and the critical role that total synthesis plays in confirming the structure of complex natural products.

Mechanistic and Enzymatic Studies of Cis Clavicipitic Acid Biosynthesis

Primary Metabolic Precursors: L-Tryptophan and Dimethylallyl Pyrophosphate (DMAPP)

The journey to (-)-cis-clavicipitic acid commences with two key precursors derived from primary metabolic pathways: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govtdl.org L-tryptophan, an aromatic amino acid, provides the foundational indole (B1671886) ring system and the attached amino acid side chain. nih.gov DMAPP, an isoprenoid unit, is the source of the "prenyl" group that is crucial for the formation of the clavine alkaloid scaffold. mdma.ch The condensation of these two molecules is the first committed step in the biosynthesis of not only clavicipitic acid but the entire class of ergot alkaloids. tdl.orgnih.gov

Proposed Biosynthetic Pathway and Key Intermediates

The biosynthetic route from the primary precursors to this compound involves a series of enzymatic reactions, including prenylation, oxidative transformations, and cyclization events.

Formation of 4-Dimethylallyltryptophan (4-DMAT)

The initial and rate-limiting step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. nih.govnih.gov This reaction is catalyzed by the enzyme 4-dimethylallyl-L-tryptophan synthase (DMATS). nih.govnih.gov The formation of 4-dimethylallyltryptophan (4-DMAT) is a pivotal branch point, directing tryptophan into the ergot alkaloid pathway. nih.govresearchgate.net This intermediate is central to the biosynthesis of numerous prenylated indole alkaloids. researchgate.net

Oxidative Transformations and Cyclization Events

Following the formation of 4-DMAT, the pathway to this compound is believed to involve a "derailment" from the main ergot alkaloid pathway. acs.orglookchem.com It is proposed that clavicipitic acid arises from 4-DMAT through a sequence of benzylic oxidation and subsequent aminocyclization. nih.gov This involves the oxidative cyclization between the amino acid nitrogen and the prenyl side chain. nih.govacs.orgresearchgate.net Evidence suggests that this cyclization may proceed through a transient hydroxylated intermediate. nih.govacs.orgresearchgate.net Specifically, a proposed mechanism involves the hydroxylation of 4-DMAT at the C-10 position to form 10-hydroxy-4-(y,y-dimethylallyl)tryptophan. lookchem.com This intermediate then undergoes an intramolecular cyclization to form the characteristic seven-membered azepino ring of clavicipitic acid. lookchem.com

Enzymology of Clavine Alkaloid Pathway Branch Points

The diversification of clavine alkaloids, including the formation of this compound, is governed by the specific enzymatic machinery present in the producing fungus. The genes encoding these enzymes are often found clustered together on the fungal genome.

Identification and Characterization of Relevant Biosynthetic Enzymes (e.g., EasA, EasG)

While the specific enzymes catalyzing the final steps to this compound are still under full investigation, research on related pathways provides significant clues. In the biosynthesis of other clavine alkaloids, enzymes encoded by the eas (ergot alkaloid synthesis) gene cluster play crucial roles. For example, EasA, which shows homology to old yellow enzymes, and EasG, an NADPH-dependent oxidoreductase, are involved in the conversion of chanoclavine-I aldehyde to other clavine structures. nih.govresearchgate.net In some fungi, different isoforms of the enzyme encoded by easA can control the branch point in clavine alkaloid biosynthesis. nih.gov It is hypothesized that enzymes with similar activities are responsible for the oxidative and cyclization steps leading to clavicipitic acid. For instance, in the biosynthesis of the related compound aurantioclavine, a FAD-binding oxidase (CnsA) and a catalase-like heme-containing protein (CnsD) are involved in the oxidative cyclization of 4-DMAT. nih.gov

Genomic Context: Biosynthetic Gene Clusters in Fungi

The genes responsible for the biosynthesis of secondary metabolites in filamentous fungi, including the ergot alkaloids, are typically organized in biosynthetic gene clusters (BGCs). nih.govnih.gov This clustering is believed to facilitate the coordinated regulation of gene expression and may also enable the horizontal transfer of these pathways between different fungal species. nih.gov The core eas cluster contains the genes necessary for the synthesis of the initial ergoline (B1233604) ring system, which are common to all ergot alkaloids. nih.gov The diversity of the final products, such as this compound, arises from the presence of additional, lineage-specific "late pathway" genes within or sometimes outside of the primary cluster. nih.gov These genes encode the enzymes that perform the final tailoring steps, leading to the vast array of clavine alkaloid structures observed in nature.

Hypotheses Regarding this compound as a Derailment Product of Ergot Alkaloid Biosynthesis

This compound is widely regarded in scientific literature as a "derailment product" of the main ergot alkaloid biosynthetic pathway. lookchem.comlookchem.comacs.orgclockss.orgthieme-connect.com This hypothesis is based on isotopic labeling studies and the analysis of metabolites from various Claviceps fungal species. lookchem.com The formation of clavicipitic acid represents a deviation from the central pathway to tetracyclic ergoline structures after the initial, pathway-specific step. acs.org

The biosynthesis of all ergot alkaloids begins with the prenylation of L-tryptophan at the C-4 position by the enzyme dimethylallyl pyrophosphate (DMAPP) synthase, resulting in the formation of 4-(γ,γ-dimethylallyl)tryptophan (4-DMAT). nih.govrsc.org In the main pathway leading to complex ergot alkaloids like lysergic acid, 4-DMAT is subsequently N-methylated to yield N-methyl-4-dimethylallyltryptophan (N-Me-DMAT). rsc.org

However, in certain fungi, a portion of the 4-DMAT pool is diverted from N-methylation and instead shunted into a side pathway, leading to the clavicipitic acids. lookchem.comnih.gov This diversion is believed to occur before the N-methylation step. lookchem.com The proposed mechanism for this derailment involves an initial oxidation of 4-DMAT. lookchem.comnih.gov One hypothesis suggests that an enzyme, referred to as DMAT oxidase, catalyzes the hydroxylation of the dimethylallyl side chain of 4-DMAT to produce 10-hydroxy-4-(γ,γ-dimethylallyl)tryptophan. lookchem.comlookchem.comacs.org This intermediate is then thought to undergo an intramolecular cyclization via the nucleophilic attack of the amino group onto the activated hydroxyl group, forming the characteristic seven-membered azepinoindole core of clavicipitic acid. lookchem.comnih.govpurdue.edu An alternative, though less detailed, proposal is a direct oxidative cyclization mechanism. lookchem.com

This view of clavicipitic acid as a product of a metabolic side-track is supported by the fact that it is not further converted into the tetracyclic ergot alkaloid elymoclavine (B1202758). acs.org Fungi that produce ergot alkaloids often generate multiple pathway intermediates and alternate products, with clavicipitic acid being a prominent example of such metabolic diversification. nih.gov

Consideration of Potential Non-Enzymatic Formation Mechanisms During Isolation

While the biosynthesis of clavicipitic acid is primarily considered an enzyme-catalyzed process within the fungus, the possibility of non-enzymatic formation or modification during extraction and isolation cannot be entirely discounted. Chemical synthesis studies provide insights into reactions that could potentially occur under conditions used in laboratory workups.

Several chemical syntheses of the clavicipitic acid scaffold have utilized acid catalysis to achieve the key cyclization step, forming the azepino ring. lookchem.comacs.org For instance, the treatment of a precursor amino alcohol with an acid catalyst has been shown to successfully form the clavicipitic system. acs.org This suggests that if acidic conditions are employed during the extraction or purification of metabolites from fungal cultures, a precursor such as 10-hydroxy-4-(γ,γ-dimethylallyl)tryptophan could potentially cyclize non-enzymatically to form clavicipitic acid. lookchem.comacs.orgpurdue.edu

Furthermore, the stability and interconversion of clavicipitic acid isomers may be influenced by laboratory conditions. Clavicipitic acid is often isolated as a mixture of cis and trans diastereomers. nih.gov Synthetic studies have demonstrated that the isomers can be interconverted under certain conditions, such as through acidic catalysis. purdue.edu In one reported synthesis, treatment of a diester intermediate with potassium hydroxide (B78521) in methanol (B129727) followed by workup with an ion-exchange resin led to the formation of a 1:1 mixture of cis and trans clavicipitic acids. clockss.org This indicates that pH changes during isolation and purification could potentially alter the natural diastereomeric ratio of the compound. Therefore, the specific ratio of isomers reported for clavicipitic acid from a natural source could be, in part, an artifact of the isolation procedure itself.

Contemporary Chemical Synthesis Strategies for Cis Clavicipitic Acid

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of (-)-cis-clavicipitic acid necessitates a robust retrosynthetic plan to navigate the complexities of its tricyclic framework and stereochemistry. A common theme in many synthetic approaches is the disconnection of the azepine ring, which simplifies the target to a more manageable substituted indole (B1671886) or tryptophan derivative.

A primary retrosynthetic disconnection involves breaking the C4-N5 bond and the C6-C7 bond of the azepinoindole core. This leads back to a 4-substituted tryptophan derivative, a logical precursor as it already contains the indole nucleus and the amino acid side chain, which can be elaborated to form the seven-membered ring. The key challenge then becomes the stereoselective formation of the C-ring and the installation of the prenyl group at the C4 position of the indole.

Another powerful retrosynthetic strategy begins by disconnecting the C-N bond within the azepine ring, specifically the bond between the nitrogen and the benzylic carbon. This approach often leads to an intermediate where the side chain at the C3 position and a functionalized substituent at the C4 position of the indole are poised for cyclization. This disconnection is central to strategies employing intramolecular cyclization reactions, such as Heck couplings or C-H activation-based methods.

A third general approach simplifies the target by first disconnecting the bond between the indole C4 position and the adjacent carbon of the azepine ring. This places a significant emphasis on methods for the C4-functionalization of the indole ring as a key strategic element. The subsequent formation of the C-C bond to construct the azepine ring can then be achieved through various coupling reactions. These disconnections have paved the way for the diverse synthetic methodologies discussed in the following sections.

Enantioselective and Diastereoselective Total Synthesis Approaches

The absolute stereochemistry of this compound demands the use of enantioselective and diastereoselective synthetic methods. Chemists have risen to this challenge by employing chiral starting materials or by introducing chirality through asymmetric catalysis.

A significant number of total syntheses of this compound have leveraged optically pure 4-substituted tryptophan derivatives as key building blocks. This approach elegantly incorporates the required stereocenter at the α-carbon of the amino acid side chain from the outset.

Another strategy employed an iridium-catalyzed C-H bond activation to generate 4-substituted tryptophan derivatives from asparagine, a readily available and inexpensive amino acid. researchgate.net The subsequent reductive amination of the resulting tryptophan derivative proceeded with perfect diastereoselectivity to afford this compound. researchgate.net

| Starting Material | Key Reactions | Overall Yield | Reference |

| Optically pure 4-chlorotryptophan derivative | Pd-catalyzed indole synthesis, Heck reaction, Mg(ClO4)2-mediated intramolecular aminocyclization | 42% | researchgate.netacs.orgnih.govcolab.ws |

| Asparagine | Ir-catalyzed C-H bond activation, Reductive amination | Not specified | researchgate.net |

An alternative to using pre-functionalized tryptophan derivatives is to start with simpler 4-substituted indoles or gramine (B1672134) derivatives and build the complexity from there. This approach offers flexibility in the introduction of the amino acid side chain.

A concise synthesis of racemic cis-clavicipitic acid was achieved starting from indole-4-pinacolboronic ester. acs.orgnih.gov This strategy relied on a selective Friedel–Crafts alkylation at the C3 position of the indole to introduce the amino acid precursor. acs.org The key step in this synthesis was an unprecedented intramolecular rhodium(I)-catalyzed 1,2-addition of the aryl pinacolboronic ester to an unactivated imine, which constructed the azepine ring with high diastereoselectivity. acs.orguniurb.it

| Starting Material | Key Reactions | Overall Yield | Enantiomeric Excess | Reference |

| Indole-4-pinacolboronic ester | Friedel–Crafts alkylation, Intramolecular Rh(I)-catalyzed imine hydroarylation | Not specified (racemic) | N/A | acs.orgnih.gov |

| 1H-Indole-3-carboxylic acid methyl ester | Asymmetric phase-transfer catalytic alkylation, Pd(II)-catalyzed intramolecular aminocyclization | 20% | 99% | nih.gov |

Strategies Employing Optically Pure 4-Substituted Tryptophan Derivatives

Pioneering Catalytic Methodologies in Azepinoindole Ring Construction

The construction of the central azepinoindole ring system has been a fertile ground for the application and development of novel catalytic methodologies. Transition metal catalysis, in particular, has played a pivotal role in enabling efficient and selective cyclization reactions.

Palladium catalysis has been extensively used in the synthesis of this compound, most notably in intramolecular Heck reactions and other cyclization cascades. These reactions have proven to be powerful tools for the formation of the seven-membered azepine ring.

In one of the most efficient total syntheses to date, a palladium-catalyzed Heck reaction utilizing an aryl chloride was a key transformation. researchgate.netacs.orgnih.gov This reaction facilitated the formation of a crucial carbon-carbon bond in the construction of the azepinoindole nucleus. researchgate.netacs.orgnih.gov Furthermore, a novel palladium-catalyzed cascade cyclization involving an intramolecular Heck insertion of an allene (B1206475) followed by an allylic amination sequence has been developed for the synthesis of related tricyclic indole structures, highlighting the versatility of palladium catalysis in this area. researchgate.net Another approach utilized a diastereoselective Pd(II)-catalyzed intramolecular aminocyclization as a key step to secure the cis-stereochemistry of the target molecule. nih.gov

Iridium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. In the context of this compound synthesis, iridium-catalyzed C-H activation has been instrumental in the preparation of key 4-substituted tryptophan intermediates. researchgate.net This methodology allows for the direct introduction of functionality at the C4 position of the indole ring, a traditionally challenging transformation. researchgate.net By starting from the inexpensive amino acid asparagine, this strategy provides an efficient entry point to the necessary building blocks for the total synthesis of this compound with excellent diastereoselectivity in the final ring-closing step. researchgate.net

Rhodium-Catalyzed Intramolecular Imine Additions

A novel strategy for the synthesis of the clavicipitic acid core involves an intramolecular, rhodium-catalyzed 1,2-addition of an arylboronic ester to an unactivated imine. nih.govacs.org This approach provides a strategically distinct method for forming the key seven-membered azepine ring. acs.org

The synthesis of racemic cis-clavicipitic acid has been achieved utilizing the dual nucleophilic character of an indole-4-pinacolboronic ester. nih.gov A key step in this synthesis is a highly selective Friedel-Crafts alkylation at the C-3 position of the indole, which sets the stage for the crucial cyclization. acs.org The subsequent intramolecular rhodium-catalyzed addition to the imine forges the final ring of the tricyclic framework. researchgate.netuniurb.it This reaction represents an uncommon application of a rhodium(I)-catalyzed 1,2-addition to an unactivated imino group. acs.org

The optimization of this key cyclization step was critical for the success of the synthesis. acs.org Various rhodium catalysts and bases were screened to maximize the yield and diastereoselectivity of the reaction. While typical conditions using catalysts like [{RhCl(cod)}₂] with bases such as KOH or K₃PO₄ showed low catalytic activity, the use of cesium fluoride (B91410) (CsF) as a base/additive significantly improved the reaction rate and yield, likely by accelerating the transmetalation step. acs.org

Table 1: Optimization of Rh(I)-Catalyzed Intramolecular Imine Addition acs.org

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) | d.r. (cis:trans) |

| 1 | [{RhCl(cod)}₂] (5) | KOH (2.0) | Dioxane/H₂O | 24 | <5 | n.d. |

| 2 | [{RhCl(cod)}₂] (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 24 | <5 | n.d. |

| 3 | [{RhCl(cod)}₂] (5) | CsF (2.0) | Dioxane/H₂O | 12 | 60 | 15:1 |

| 4 | [{RhCl(cod)}₂] (5) | CsF (2.0) | DME/H₂O | 12 | 68 | >20:1 |

d.r. = diastereomeric ratio; n.d. = not determined; DME = dimethoxyethane

This rhodium-catalyzed methodology showcases a powerful way to achieve the regioselective introduction of the prenyl side chain at the C-4 position of a tryptophan derivative, a traditionally less nucleophilic position of the indole core. acs.org

Lewis Acid-Mediated Tandem Cyclization Sequences

Lewis acids have been employed to mediate key cyclization steps in the synthesis of this compound, often enabling highly stereoselective transformations. researchgate.netnih.gov An efficient total synthesis of this compound was developed where the key azepinoindole nucleus was constructed via a magnesium perchlorate (B79767) (Mg(ClO₄)₂)-mediated intramolecular aminocyclization. researchgate.netnih.gov This step proved to be highly stereoselective, favoring the formation of the cis diastereomer. researchgate.net

In other approaches, Lewis acids have been used earlier in the synthetic sequence. For instance, a Lewis acid-promoted ring-opening of an aziridine (B145994) amino acid with a 4-boronated indole has been utilized to prepare a key L-tryptophan boronic pinacol (B44631) ester derivative, which serves as a precursor for subsequent cyclization. researchgate.netacs.orgresearchgate.net Tandem polycyclization strategies catalyzed by Lewis acids have also been developed for constructing other complex polycyclic skeletons, demonstrating the power of this approach for rapid assembly of intricate molecular architectures. nih.gov These tandem or cascade reactions, where multiple bonds are formed in a single operation, offer significant advantages in synthetic efficiency. mdpi.com

Biomimetic Synthetic Routes to the Clavicipitic Acid Core

Inspired by the proposed biosynthetic pathway of clavicipitic acid, several synthetic routes have been developed that mimic key biological transformations. acs.orgnih.gov Biosynthesis is understood to begin with the prenylation of L-tryptophan to yield 4-L-dimethylallyltryptophan (4-L-DMAT), which is the essential precursor to clavine alkaloids. acs.org An FAD-binding oxidase then catalyzes the formation of the azepinoindole core to give trans-clavicipitic acid, while the cis isomer is considered a shunt product. acs.org Synthetic strategies have sought to replicate this oxidative cyclization.

One prominent biomimetic strategy utilizes a cross-dehydrogenative coupling (CDC) reaction to construct the central C–N bond of the azepinoindole core. acs.orgresearchgate.netfigshare.com In this approach, a 4-bromotryptophan derivative is first prenylated via a Suzuki coupling. acs.org The resulting intermediate then undergoes an intramolecular CDC reaction mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgresearchgate.net This key step forms the seven-membered ring by coupling the tryptophan amino group with a benzylic-allylic position on the prenyl side chain. acs.org

The diastereoselectivity of this CDC reaction was found to be dependent on several factors, including the reaction temperature, the solvent, and the nature of the protecting group on the indole nitrogen. acs.orgfigshare.com These findings provide valuable insights for controlling the stereochemical outcome and offer a platform for the synthesis of other biologically active compounds. acs.org

Table 2: Selected Conditions for DDQ-Mediated CDC Reaction acs.org

| Indole Protecting Group | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) |

| Boc | CH₂Cl₂ | 0 | 75 | 3.3 : 1 |

| Boc | Toluene | 0 | 60 | 4.0 : 1 |

| Cbz | CH₂Cl₂ | 0 | 68 | 2.1 : 1 |

| Ms | CH₂Cl₂ | 0 | 72 | 1.1 : 1 |

Boc = tert-Butoxycarbonyl, Cbz = Carboxybenzyl, Ms = Mesyl

Another biomimetic approach focuses on replicating the initial oxidative step of the biosynthesis. This strategy involves a regio- and chemoselective, remote, non-directed C(sp³)–H hydroxylation of the biosynthetic precursor, DMAT, followed by an aminocyclization to form the clavicipitic acid structure. researchgate.netacs.orgresearchgate.net This method supports the hypothesis that the natural oxidative cyclization proceeds through a transient hydroxylated intermediate. researchgate.netacs.org

The C–H hydroxylation is achieved using reagents such as DDQ, which acts as an oxidant. acs.org The proposed mechanism involves the formation of a charge-transfer complex between DMAT and DDQ. A hydride transfer from the benzylic C–H bond of the prenyl side chain to the DDQ generates a resonance-stabilized carbocation intermediate. acs.org This cation is then intercepted by water to furnish the hydroxylated product, which can subsequently cyclize to form the azepine ring. acs.org This method represents a significant advance in C–H functionalization, enabling the selective oxidation of typically inert aliphatic C-H bonds in a complex molecular setting. acs.org

Cross-Dehydrogenative Coupling (CDC) Applications

Evaluation of Synthetic Efficiency and Yield Optimization

The biomimetic approaches also offer competitive efficiency. The synthesis involving a DDQ-mediated CDC reaction produced the clavicipitic acid diastereomers with good yields for the key coupling step. acs.org Similarly, the route via remote C–H hydroxylation of DMAT provided the first total synthesis of natural (-)-clavicipitic acid from its direct biosynthetic precursor, featuring a short three-step synthesis of the optically active DMAT intermediate itself. acs.org

The optimization of reaction conditions, such as the choice of catalyst, base, solvent, and protecting groups, has been a recurring theme in improving the yields and selectivity of these syntheses. acs.orguniurb.it For example, in rhodium-catalyzed reactions, moving from common bases to CsF dramatically improved yields, while in CDC reactions, the choice of protecting group influenced diastereoselectivity. acs.orgacs.org These detailed studies are crucial for transforming novel chemical reactions into robust and efficient synthetic routes.

Table 3: Comparison of Selected Synthetic Strategies

| Key Strategy | Target | No. of Steps (from key intermediate) | Overall Yield | Reference |

| Mg(ClO₄)₂-mediated Aminocyclization | This compound | 7 (linear) | 42% | nih.gov |

| Asymmetric Phase-Transfer Alkylation / Pd-catalyzed Aminocyclization | This compound | 10 (linear) | 20% | nih.gov |

| Rh(I)-catalyzed Imine Addition | (±)-cis-Clavicipitic acid | 4 (from 4-boronate indole) | High d.r. | acs.org |

| DDQ-mediated CDC | cis/trans-Clavicipitic acid | 3 (from 4-bromotryptophan deriv.) | Good (for key step) | acs.org |

| Remote C(sp³)-H Hydroxylation | (-)-Clavicipitic acid | 1 (from DMAT) | - | acs.org |

Exploration of Biological and Ecological Contexts of Clavicipitic Acid

Role as a Fungal Secondary Metabolite in Claviceps Species

(-)-cis-Clavicipitic acid is a naturally occurring clavine alkaloid produced by various filamentous fungi, notably within the Claviceps genus. nih.gov It was first isolated from Claviceps strain SD-58 and has also been identified in Claviceps fusiformis. nih.gov These fungi are known producers of a diverse array of ergot alkaloids, a class of indole-containing secondary metabolites. nih.gov

The biosynthesis of clavicipitic acid represents a branch or "shunt" from the main ergot alkaloid pathway. acs.orglookchem.com The central pathway begins with the isoprenylation of L-tryptophan to form dimethylallyltryptophan (DMAT). acs.orgmdma.ch While the primary pathway continues to produce tetracyclic ergoline (B1233604) structures like agroclavine (B1664434) and eventually lysergic acid, clavicipitic acid formation is considered a "derailment" of this process. acs.orglookchem.com It is proposed that clavicipitic acid arises from 4-dimethylallyltryptophan (4-DMAT) through processes such as benzylic oxidation and aminocyclisation. nih.gov Some research suggests that the derailment leading to clavicipitic acid might occur earlier in the pathway, possibly at the 10-hydroxylated DMAT stage. lookchem.com

The genes responsible for the biosynthesis of ergot alkaloids, including those leading to clavicipitic acid, are typically found clustered together on the fungal genome. nih.gov This clustering is a common feature of secondary metabolite pathways in filamentous fungi and is thought to provide a selective advantage, potentially through coordinated gene regulation or by facilitating horizontal gene transfer. nih.gov

Initially, clavicipitic acid was isolated as a mixture of cis- and trans-diastereomers. nih.gov However, subsequent research revealed that the initial assignments of the relative configurations were incorrect and needed to be reversed. nih.govresearchgate.net The structure of clavicipitic acid is characterized by an azepinoindole core. nih.gov

Proposed Ecological Functions in Fungal-Plant Symbiotic Interactions

The production of ergot alkaloids by Claviceps and other symbiotic fungi, such as those in the Epichloë genus, is believed to play a significant ecological role in the interactions between the fungi and their host plants. researchgate.net A primary proposed function of these alkaloids, including clavine alkaloids like clavicipitic acid, is defense against herbivory. researchgate.net By producing these compounds, the fungus may protect its host plant from being consumed by both vertebrate and invertebrate animals. researchgate.net This, in turn, protects the fungus and ensures its survival and propagation. researchgate.net The presence of ergot alkaloids in grasses with symbiotic endophytes can negatively impact the health of grazing mammals and herbivorous insects. researchgate.net

Furthermore, some clavine alkaloids possess antibacterial properties, which could provide a protective advantage to both the fungus and its host plant against pathogenic bacteria. researchgate.net This antimicrobial activity might help to maintain the health of the host plant, thereby preserving the fungal habitat. researchgate.net

Broad Spectrum Investigations of Bioactivity in Model Organisms

The biological activities of clavine alkaloids, including this compound, have been a subject of scientific investigation, revealing a range of potential effects in various model systems.

Research has indicated that clavicipitic acid and related compounds exhibit antimicrobial properties. For instance, some studies have reported its activity against the gram-positive bacterium Staphylococcus aureus. acs.org Additionally, mixtures containing clavicipitic acid have been shown to inhibit the growth of bacteria such as Bacillus subtilis, Escherichia coli, and Aeromonas liquefaciens. jst.go.jp While clavulanate itself has minimal direct antibacterial activity, it is known to inhibit a broad spectrum of β-lactamase enzymes produced by bacteria, which are responsible for resistance to β-lactam antibiotics. nih.gov

The potential of clavicipitic acid and its derivatives as antifungal agents has also been explored, particularly against fungi that are pathogenic to plants. Mixtures containing natural antafumicins, which include clavicipitic acid, have demonstrated the ability to completely inhibit the spore germination of phytopathogenic fungi like Colletotrichum lagenarium, Fusarium oxysporum, and Botrytis cinerea at a concentration of 30 ppm. jst.go.jp

The broader class of clavine alkaloids has shown promise for anticancer properties in various studies. nih.gov While specific data for this compound is limited in this context, related clavine alkaloids have demonstrated cytotoxicity in non-human cellular assays. For example, fumigaclavine C has shown activity against mouse leukemia P388 cells. nih.gov Other indole (B1671886) derivatives, the structural class to which clavicipitic acid belongs, have also been investigated for their antiproliferative activity against various human cancer cell lines. researchgate.netresearchgate.net One study screened clavicipitic acid analogues for anticancer activity in a human breast cancer cell line (Hs578t), with some tetracyclic derivatives showing activity. acs.org

Research into Antifungal Activity against Phytopathogenic Fungi

Comparative Analysis with Other Clavine Alkaloids and Their Diverse Biological Relevance

This compound belongs to the clavine alkaloid subclass of ergot alkaloids, which are structurally characterized by a tricyclic or tetracyclic ergoline ring system. nih.govmdma.ch Clavine alkaloids are generally considered intermediates or end products of the ergot alkaloid biosynthetic pathway. nih.gov

Table 1: Comparison of this compound with Other Clavine Alkaloids

| Alkaloid | Structural Class | Key Structural Feature | Known Biological Relevance |

| This compound | Tricyclic Clavine | Azepinoindole core nih.gov | Antimicrobial activity acs.orgjst.go.jp |

| Agroclavine | Tetracyclic Clavine | Ergoline core with a C-8 methyl group mdma.ch | Precursor to other ergot alkaloids mdma.ch |

| Elymoclavine (B1202758) | Tetracyclic Clavine | Ergoline core with a C-8 hydroxymethyl group mdma.ch | Precursor to lysergic acid nih.gov |

| Fumigaclavine C | Tetracyclic Clavine | Ergoline core with modifications nih.gov | Cytotoxicity in mouse leukemia P388 cells nih.gov |

| Cycloclavine | Tetracyclic Clavine | Rearranged ergoline skeleton | Insecticidal activity |

| Pergolide (B1684310) | Semi-synthetic Clavine | D-ring modified ergoline | Treatment of Parkinson's disease rsc.org |

The biological relevance of clavine alkaloids is diverse. While this compound is noted for its antimicrobial properties, other clavines serve different roles. Agroclavine and elymoclavine are key intermediates in the biosynthesis of more complex ergot alkaloids like lysergic acid. mdma.chnih.gov Some clavines, such as cycloclavine, have demonstrated insecticidal activities. Furthermore, semi-synthetic derivatives of clavine alkaloids have found significant pharmaceutical applications; for instance, pergolide has been used in the treatment of Parkinson's disease. rsc.org This highlights the broad spectrum of biological activities within the clavine alkaloid family, stemming from their varied structures. nih.govuniurb.it

Emerging Research Frontiers and Future Directions in Cis Clavicipitic Acid Studies

Development of Novel and More Efficient Synthetic Pathways

The synthesis of the characteristic tricyclic azepinoindole core of (-)-cis-clavicipitic acid has been a significant challenge for organic chemists. researchgate.net Early approaches often resulted in mixtures of cis and trans diastereomers. acs.org However, recent years have seen the development of more sophisticated and efficient synthetic routes, providing access to enantiomerically pure this compound.

Key advancements include:

Iridium-Catalyzed C-H Activation: A novel method utilizing an iridium-catalyzed C-H activation/cyclodehydration sequence has been developed to synthesize the necessary 4-substituted tryptophan derivatives from asparagine, a readily available chiral precursor. nih.govresearchgate.net This is followed by an intramolecular reductive amination to yield cis-clavicipitic acid with high diastereoselectivity. researchgate.net

Rhodium-Catalyzed Reactions: A distinct approach employs a rhodium(I)-catalyzed intramolecular 1,2-addition of an aryl pinacolboronic ester to an imine. acs.org This strategy, starting from 4-boronate indole (B1671886), achieves the synthesis of (±)-cis-clavicipitic acid in just four steps with high diastereoselectivity. acs.org

Biomimetic Syntheses: Inspired by the proposed biosynthetic pathway, researchers have developed biomimetic total syntheses. nih.govresearchgate.net One such route involves a Heck coupling/aminocyclization sequence to form the seven-membered azepine ring. nih.gov Another recent biomimetic approach utilizes a DDQ-mediated intramolecular cross-dehydrogenative coupling (CDC) reaction to construct the azepinoindole core after Suzuki coupling for prenylation. researchgate.netresearchgate.net A different biomimetic strategy starts from the biosynthetic precursor, γ,γ-dimethylallyltryptophan (DMAT), and involves a regio- and chemoselective C(sp³)-H hydroxylation followed by aminocyclization. researchgate.netnih.gov

Table 1: Comparison of Selected Synthetic Pathways to this compound

| Key Strategy | Starting Material(s) | Key Reactions | Overall Yield | Noteworthy Features |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation/Heck Reaction | Known compound 6 (from asparagine) | Pd-catalyzed indole synthesis, Heck reaction, Mg(ClO4)2-mediated aminocyclization | 42% | High overall yield, stereoselective azepinoindole formation. nih.govresearchgate.netacs.org |

| Iridium-Catalyzed C-H Activation | Asparagine, Aniline derivative | Ir-catalyzed C-H activation/cyclodehydration, Intramolecular reductive amination | - | Novel method for 4-substituted tryptophan synthesis, high diastereoselectivity. nih.govresearchgate.net |

| Rhodium-Catalyzed Imine Addition | 4-Boronate indole | Friedel–Crafts alkylation, Rh(I)-catalyzed intramolecular imine hydroarylation | - | Short synthesis (4 steps), high diastereoselectivity for the racemic product. acs.org |

| Biomimetic DDQ-Mediated CDC | 4-Bromotryptophan derivative | Suzuki coupling, DDQ-mediated cross-dehydrogenative coupling (CDC) | 17% | Mimics oxidative cyclization, separable diastereomers. researchgate.netresearchgate.net |

| Biomimetic C-H Hydroxylation | γ,γ-Dimethylallyltryptophan (DMAT) | Regio- and chemoselective C-H hydroxylation, Aminocyclization | - | First total synthesis from the natural precursor, supports proposed biosynthetic intermediate. researchgate.netnih.gov |

Advanced Enzymological Characterization of Biosynthetic Pathway Enzymes

The biosynthesis of clavicipitic acid is understood to diverge from the main ergot alkaloid pathway after the initial prenylation of L-tryptophan to form 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.govlookchem.com While early studies proposed that clavicipitic acid formation was a simple derailment, recent research has identified and characterized the specific enzymes responsible for this transformation.

The key enzymatic steps are catalyzed by a two-enzyme system:

A Flavin Adenine Dinucleotide (FAD)-binding Oxidase: This enzyme, identified as CnsA in certain fungi, is homologous to EasE from the ergot alkaloid pathway. nih.govacs.org It is responsible for an initial oxidation of the DMAT precursor. nih.gov

A Catalase-like Heme-containing Protein: This enzyme, named CnsD (homologous to EasC), works in conjunction with the FAD-oxidase. nih.gov It is proposed to perform the crucial oxidative cyclization to form the seven-membered azepino ring, yielding trans-clavicipitic acid, which is then decarboxylated. nih.gov

Heterologous expression of these enzymes in host organisms like Saccharomyces cerevisiae has confirmed their function. nih.gov In vitro assays with the purified CnsA and CnsD enzymes have demonstrated their ability to convert DMAT into clavicipitic acid. nih.gov Interestingly, these enzymes can also accept the N-methylated version of DMAT, producing N-methyl-clavicipitic acid, showcasing a degree of substrate flexibility. nih.gov However, the CnsD enzyme showed no activity towards cis-clavicipitic acid, indicating that the cis isomer is likely a shunt product and not a direct enzymatic product or intermediate in the decarboxylation step. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Clavicipitic Acid

| Enzyme Name (Homologue) | Enzyme Class | Cofactor(s) | Proposed Function |

|---|---|---|---|

| CnsA (EasE) | FAD-binding oxidase | FAD | Initial oxidation of the 4-dimethylallyl-L-tryptophan (DMAT) side chain. nih.govacs.org |

| CnsD (EasC) | Catalase-like heme protein | Heme | Catalyzes the oxidative cyclization to form the azepino ring of trans-clavicipitic acid. nih.gov |

Rational Design and Synthesis of Clavicipitic Acid Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The unique azepino[5,4,3-cd]indole skeleton of clavicipitic acid makes it an attractive scaffold for medicinal chemistry. researchgate.netscite.ai The development of efficient synthetic routes has enabled the rational design and synthesis of various analogues and derivatives to explore their structure-activity relationships (SAR).

Research in this area has focused on creating derivatives with potential therapeutic applications:

Antitumor Agents: Novel derivatives incorporating a lookchem.comnih.govresearchgate.netpurdue.edu-tetrazepino[6,7-b]indole framework, which are analogues of the marine natural products hyrtioreticuline C and D, have been synthesized. benthamscience.com Screening of these compounds against A-549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines revealed that some derivatives possess more potent antitumor activity than the standard drug cisplatin, highlighting the potential of the azepinoindole core in cancer drug discovery. benthamscience.com

Modifications for Other Biological Targets: The indole scaffold, in general, is a privileged structure in medicinal chemistry. researchgate.net Derivatives of related 3,4-fused tricyclic indoles are being explored for a wide range of biological activities. researchgate.net While specific SAR studies on clavicipitic acid itself are still emerging, the synthetic accessibility of the core structure opens the door for modifications at various positions (e.g., the indole nitrogen, the carboxylic acid, the dimethylallyl moiety) to probe interactions with different biological targets. researchgate.netmalariaworld.org For example, substituted indoles have been investigated as inhibitors of spleen tyrosine kinase and hepatitis C virus, and as affinity probes for serotonin (B10506) receptors. researchgate.net

Table 3: Examples of Clavicipitic Acid Analogues and Their Studied Activities

| Analogue Class | Structural Modification | Biological Activity Studied |

|---|---|---|

| Hyrtioreticuline C & D Analogues | Fusion of a lookchem.comnih.govresearchgate.netpurdue.edu-tetrazepine ring to the indole core | Antitumor activity against lung and liver cancer cell lines. benthamscience.com |

| General Substituted Azepinoindoles | Modifications on the indole ring or side chains | Potential for various activities, drawing from SAR of related indole alkaloids. researchgate.netmalariaworld.org |

Application of this compound and its Derivatives as Chemical Probes for Biological Systems

Beyond direct therapeutic potential, this compound and its derivatives are valuable tools for chemical biology. As chemical probes, they can be used to investigate the function and behavior of biological systems, such as receptors and enzymes.

The structural features of clavicipitic acid make it suitable for this purpose:

Receptor Probes: The indole nucleus is a key component of neurotransmitters like serotonin. Consequently, substituted indoles, including those with frameworks similar to clavicipitic acid, have been reported as potential affinity probes for the 5-hydroxytryptamine (serotonin) receptor. researchgate.net By designing derivatives with reporter tags (e.g., fluorescent or radioactive labels), researchers can visualize and study receptor distribution and dynamics.

Enzyme Inhibitors: The unique three-dimensional shape of the azepinoindole skeleton allows it to be developed into selective inhibitors for specific enzymes. For instance, related indole-based structures have been identified as selective inhibitors of tumor-associated carbonic anhydrases. researchgate.net Such inhibitors can be used as probes to elucidate the physiological and pathological roles of these enzymes.

The ability to synthesize clavicipitic acid analogues through versatile chemical methods is crucial for developing a toolbox of tailored chemical probes to explore complex biological questions. researchgate.netacs.org

Identification of Unresolved Mechanistic Questions and Remaining Research Gaps

Despite significant progress, several questions and research gaps remain in the study of this compound. Addressing these will be key to fully understanding its chemistry and biology.

Precise Enzymatic Mechanism: While the enzymes CnsA and CnsD have been identified, their precise catalytic mechanism is not fully understood. nih.gov The exact nature of the oxidized intermediate generated by CnsA and the detailed mechanism of the heme-catalyzed oxidative cyclization by CnsD require further investigation. Elucidating this could provide powerful biocatalytic tools for synthetic chemistry. bjmu.edu.cn

Regulation of Biosynthesis: Clavicipitic acid is often termed a "derailment" or "shunt" product. nih.govlookchem.com The regulatory mechanisms that control the flux of the precursor DMAT between the main ergot alkaloid pathway (leading to chanoclavine-I) and the branch pathway to clavicipitic acid are largely unknown. Understanding this regulation could allow for the engineered overproduction of clavicipitic acid in fungal cultures.

Stereochemical Control: The natural product is a mixture of cis and trans diastereomers, with the ratio depending on the producing fungal strain. nih.govacs.org While the enzyme CnsD appears to specifically produce the trans isomer before decarboxylation, the origin of the cis isomer is not definitively established, though it is considered a shunt product. nih.gov The factors controlling the in vivo diastereomeric ratio remain an open question.

Full Biological Profile: The biological activities of this compound and its close derivatives are not yet fully explored. nih.gov While some analogues show antitumor activity, a comprehensive screening against a wider range of biological targets could uncover new therapeutic potentials. benthamscience.com

Exploiting Synthetic Potential: The novel synthetic methods developed for clavicipitic acid have broader applications for constructing other complex 3,4-fused indole alkaloids. researchgate.net Future work should continue to explore the scope and utility of these reactions for accessing a wider diversity of natural product-like molecules for drug discovery. acs.org

Continued research into these areas promises not only to deepen our fundamental understanding of this intriguing natural product but also to unlock its potential in synthetic chemistry, biocatalysis, and medicine.

Q & A

Q. What catalytic systems are pivotal in the enantioselective synthesis of (-)-cis-Clavicipitic acid, and how do they control stereochemistry?

Methodological Answer: Key catalytic systems include Ir-catalyzed C–H activation (using [Ir(cod)₂][BARF₄] and rac-BINAP) and Pd-catalyzed regioselective C–H functionalization (e.g., Pd(OAc)₂/AgOAc). The stereochemical outcome depends on ligand choice (e.g., chiral BINAP ligands for Ir systems) and reaction conditions (solvent, temperature). For Ir catalysis, heating in benzene at 135°C promotes stereocontrol via ligand-substrate interactions, while Pd systems rely on π-allyl intermediates to dictate regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography are essential. NOESY identifies spatial proximity of protons (e.g., cis vs. trans ring junctions), while X-ray crystallography provides unambiguous stereochemical assignment. Circular Dichroism (CD) can corroborate enantiopurity by comparing optical rotation with literature values .

Q. How can CAS SciFinder® be leveraged to identify recent advancements in clavicipitic acid biosynthesis?

Methodological Answer: Use CAS SciFinder®'s All Search with keywords "this compound biosynthesis," filtered by publication year (2020–2025). Apply Reaction Search to map biosynthetic pathways, and use CAS Lexicon to track enzyme-catalyzed steps (e.g., DMATrp synthase activity). Knowledge Graph links bioactivity data to structural analogs .

Advanced Research Questions

Q. How should researchers resolve yield discrepancies between Ir- and Pd-catalyzed C–H activation steps in clavicipitic acid synthesis?

Methodological Answer: Conduct a meta-analysis of reaction parameters (catalyst loading, solvent, temperature) from peer-reviewed syntheses . Use Design of Experiments (DoE) to test variable interactions (e.g., Pd vs. Ir with AgOAc vs. BARF₄). Quantify steric/electronic effects via DFT calculations to optimize transition states .

Q. What strategies address conflicting reports on biomimetic feasibility in clavicipitic acid synthesis?

Methodological Answer: Compare biosynthetic intermediates (e.g., DMATrp) with synthetic analogs using LC-MS. Validate biomimetic steps (e.g., Shibata’s retrosynthesis ) through isotopic labeling (¹³C/²H) to trace carbon migration. Replicate enzymatic conditions (pH, cofactors) in vitro to assess catalytic efficiency .

Q. How can clustered data from catalytic trials be statistically analyzed to ensure robustness?

Methodological Answer: Apply mixed-effects models to account for nested data (e.g., multiple trials per catalyst batch). Use ANOVA with post-hoc Tukey tests to compare yield distributions. Report intraclass correlation coefficients (ICC) to quantify trial reproducibility .

Q. What methodological approaches enhance enantiomeric excess (ee) in asymmetric clavicipitic acid synthesis?

Methodological Answer: Optimize chiral ligands (e.g., BINAP derivatives) via high-throughput screening. Employ kinetic resolution by coupling dynamic kinetic asymmetric transformations (DyKAT) with chiral HPLC monitoring. Adjust solvent polarity (e.g., toluene vs. DMF) to stabilize stereodetermining intermediates .

Q. How to design experiments for regioselective C–H functionalization in clavicipitic acid derivatives?

Methodological Answer: Prioritize directing groups (e.g., amides, esters) to bias C–H activation at C-4 of indole rings. Screen transition metals (Pd, Rh, Ir) for site selectivity using deuterium-labeling experiments. Validate regiochemistry via NOESY and HMBC correlations .

Q. What in silico methods predict clavicipitic acid’s bioactivity based on structural analogs?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with ergot alkaloid receptors (e.g., 5-HT₂A). Apply QSAR models trained on indole alkaloid datasets to predict IC₅₀ values. Validate with in vitro assays (e.g., cAMP inhibition in HEK293 cells) .

Q. How should researchers validate the purity of synthetic intermediates in multi-step clavicipitic acid routes?

Methodological Answer: Implement orthogonal purification (e.g., flash chromatography followed by recrystallization). Use UPLC-MS (ESI+) to detect trace impurities. Confirm purity via ¹H NMR integration (≥95% by non-overlapping peaks) and elemental analysis .

Methodological Notes

- Synthesis Optimization : Cross-reference J. Org. Chem. protocols for step-specific troubleshooting (e.g., AgOAc stoichiometry in Pd systems).

- Data Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including catalyst batch numbers and solvent drying methods.

- Ethical Compliance : Disclose synthetic routes in supplements per Biochemistry (Moscow) standards , ensuring transparency for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.